molecular formula C20H15N3O4S B11095266 2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11095266
M. Wt: 393.4 g/mol
InChI Key: YUBPCAFDGCDSOW-UHFFFAOYSA-N
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Description

2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes

Preparation Methods

The synthesis of 2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of 4-nitro-o-phenylenediamine with thiophene-2-carbaldehyde in the presence of ethanol under reflux conditions . This reaction forms an intermediate Schiff base, which is then cyclized to form the chromene core. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization to form different ring structures, depending on the reaction conditions and reagents used.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects. The chromene core can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other chromene derivatives and nitrothiophene-containing molecules. Compared to these compounds, 2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C20H15N3O4S/c21-10-13-18(16-6-7-17(28-16)23(25)26)19-14(24)8-12(9-15(19)27-20(13)22)11-4-2-1-3-5-11/h1-7,12,18H,8-9,22H2

InChI Key

YUBPCAFDGCDSOW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC=C(S3)[N+](=O)[O-])C#N)N)C4=CC=CC=C4

Origin of Product

United States

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